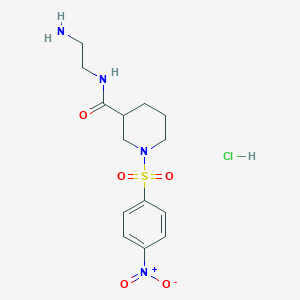

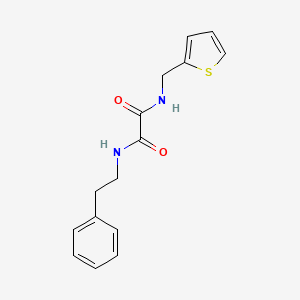

![molecular formula C18H11Cl2N5O2 B2733994 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919842-18-5](/img/structure/B2733994.png)

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

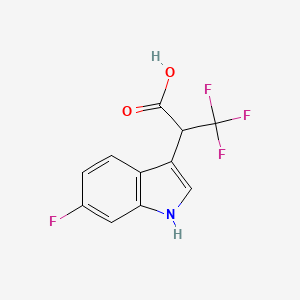

The compound “2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been explored for their antitubercular properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also features chlorophenyl and benzamide substituents .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, related compounds such as pinacol boronic esters have been studied for their reactivity . Protodeboronation, a reaction involving the removal of a boron group, is one such reaction .Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound is structurally related to pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their diverse biological activities and chemical properties. Scientific research has focused on the synthesis and evaluation of novel derivatives for their potential applications in medicinal chemistry and material science.

Novel Synthesis Routes : Research has explored facile methods for synthesizing heterocycles, including derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the importance of these compounds in developing new therapeutic agents and functional materials. These studies demonstrate innovative approaches to constructing complex molecules with potential biological and chemical applications (Vasylyev et al., 1999).

Anticancer and Anti-inflammatory Potential : Synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown significant anticancer and anti-inflammatory properties. These studies underscore the therapeutic potential of such compounds in treating various diseases. The development of these derivatives involves novel synthetic strategies and biological assays to identify promising candidates for further development (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities : Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized for evaluating their antimicrobial and antitumor activities. These compounds exhibit a wide range of biological activities, making them valuable in the search for new therapeutic agents. The structural modification of pyrazolopyrimidines to enhance their biological activity is a key area of research (El-Agrody et al., 2001).

Anti-Influenza Virus Activity : Benzamide-based derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their anti-avian influenza virus activity. This research highlights the potential of pyrazolopyrimidine derivatives in developing antiviral agents, especially against strains of the influenza virus. The synthesis of these compounds involves novel routes, demonstrating the versatility of pyrazolopyrimidine chemistry (Hebishy et al., 2020).

Future Directions

The development of new compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, such as the compound , is an active area of research, particularly in the context of developing new antitubercular agents . Future work could involve further exploration of the structure-activity relationships of these compounds, as well as in-depth studies of their mechanisms of action .

properties

IUPAC Name |

2-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N5O2/c19-11-4-3-5-12(8-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-6-1-2-7-15(13)20/h1-10H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZJSJURWVEWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

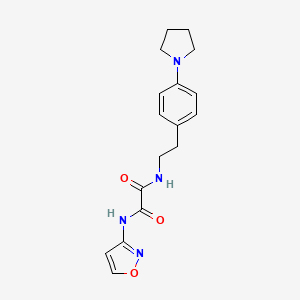

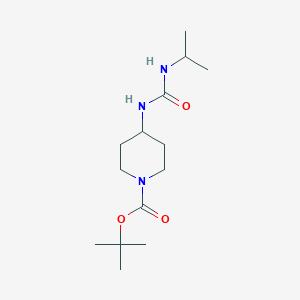

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)

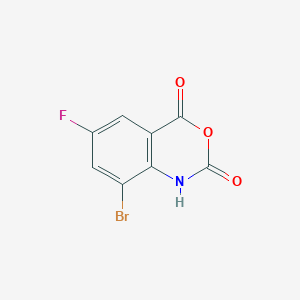

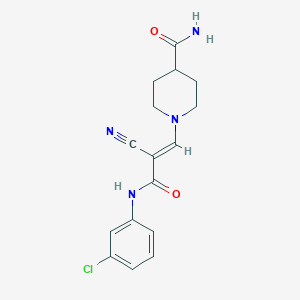

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)

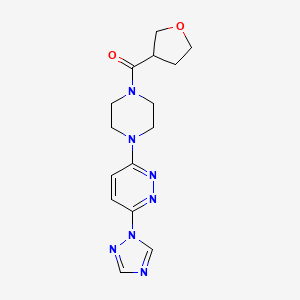

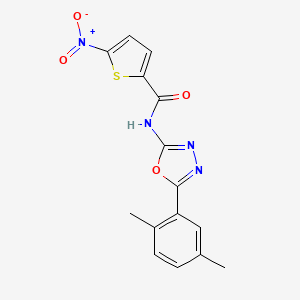

![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)